molecular formula C16H24ClNO2 B2733965 4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride CAS No. 1052511-65-5

4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride

Cat. No.: B2733965
CAS No.: 1052511-65-5
M. Wt: 297.82
InChI Key: WJAHCHXPNFJVAJ-UHFFFAOYSA-N
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Description

4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is a functionalized benzaldehyde derivative offered as a chemical building block for research and development purposes. Its molecular structure incorporates a piperidine moiety, a privileged scaffold frequently encountered in medicinal chemistry . The presence of both the benzaldehyde and the 3-methylpiperidine group makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly through reactions at the aldehyde functional group . Piperidine derivatives are common structural components in compounds investigated for a wide range of therapeutic areas, including central nervous system (CNS) disorders . As an intermediate, this compound can be utilized in the exploration of structure-activity relationships (SAR) during the discovery of new biologically active molecules . It is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-14-4-2-9-17(12-14)10-3-11-19-16-7-5-15(13-18)6-8-16;/h5-8,13-14H,2-4,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAHCHXPNFJVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

This method, adapted from U.S. Patent 4,216,335, involves condensing 4-hydroxybenzaldehyde with 3-(3-methylpiperidinyl)propyl chloride via a Schiff base intermediate. The steps are as follows:

  • Formation of the Schiff Base :
    $$ \text{4-Hydroxybenzaldehyde} + \text{3-(3-Methylpiperidinyl)propylamine} \rightarrow \text{Schiff Base} $$
    The reaction occurs in ethanol under reflux, with potassium hydroxide as a base. The Schiff base acts as a protective group for the amine, preventing undesired side reactions during alkylation.

  • Alkylation with Propyl Chloride :
    The Schiff base undergoes nucleophilic substitution with 3-chloropropyl ether in toluene, catalyzed by triethylamine. The reaction proceeds at 80°C for 12 hours, yielding the alkylated intermediate.

  • Reductive Cleavage :
    Sodium borohydride in methanol reduces the Schiff base, regenerating the primary amine and forming the target benzaldehyde derivative.

Table 1: Optimization of Schiff Base Alkylation

Parameter Optimal Condition Yield (%) Purity (HPLC)
Solvent Toluene 78 95.2%
Catalyst Triethylamine 82 96.8%
Temperature (°C) 80 85 97.1%
Reaction Time (hr) 12 78 94.5%

Data sourced from U.S. Patent 4,216,335.

Direct Nucleophilic Substitution Approach

Etherification of 4-Hydroxybenzaldehyde

An alternative method from US Patent US20110053949A1 skips the Schiff base step, instead using a Mitsunobu reaction to attach the 3-methylpiperidinylpropoxy group directly:

  • Mitsunobu Reaction :
    $$ \text{4-Hydroxybenzaldehyde} + \text{3-(3-Methylpiperidinyl)propanol} \rightarrow \text{Ether Intermediate} $$
    Reactants are combined with triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature.

  • Hydrochloride Salt Formation :
    The ether intermediate is treated with hydrochloric acid in ethyl acetate, precipitating the hydrochloride salt.

Table 2: Mitsunobu Reaction Conditions

Parameter Optimal Condition Yield (%) Purity (HPLC)
Phosphine Reagent Triphenylphosphine 92 98.3%
Azodicarboxylate DEAD 88 97.6%
Solvent THF 90 98.1%
Temperature (°C) 0 → 25 91 97.9%

Data adapted from US20110053949A1.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Schiff Base Method : Yields 78–85% but requires additional steps for reduction and purification.
  • Mitsunobu Method : Achieves higher yields (88–92%) but uses expensive reagents like DEAD, limiting cost-effectiveness at scale.

Byproduct Formation

  • The Schiff base route generates imine byproducts (~5–7%), necessitating column chromatography.
  • Mitsunobu reactions produce triphenylphosphine oxide, which is easily filtered, simplifying purification.

Catalytic and Solvent Optimization

Transition Metal Catalysis

Recent advances employ palladium-catalyzed C–O coupling for the etherification step. Using Pd(OAc)₂ with Xantphos as a ligand in dimethylacetamide (DMAc) improves regioselectivity:

$$ \text{4-Hydroxybenzaldehyde} + \text{3-(3-Methylpiperidinyl)propyl bromide} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Ether Product} $$

Table 3: Palladium-Catalyzed Coupling Performance

Ligand Yield (%) Selectivity (%)
Xantphos 89 98
BINAP 75 92
DPPF 82 95

Data synthesized from methodologies in.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 7.85 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 6.4 Hz, 2H), 2.75–2.40 (m, 6H, piperidinyl), 1.65–1.45 (m, 5H), 1.05 (d, J = 6.0 Hz, 3H).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Purity Enhancement

Recrystallization from ethanol/water (4:1) increases purity from 95% to 99.5%, with a recovery rate of 85%.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Schiff Base Route : Lower reagent costs but higher labor expenses due to multiple steps.
  • Mitsunobu Route : Higher reagent costs (~$320/kg DEAD) but shorter synthesis time.

Environmental Impact

The palladium-catalyzed method reduces waste generation by 40% compared to traditional alkylation, aligning with green chemistry principles.

Applications in Drug Synthesis

The compound serves as a precursor for antidepressants (e.g., SSRIs) and antimicrobial agents. Reductive amination with primary amines yields bioactive molecules with IC₅₀ values < 10 nM against bacterial strains.

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s reactivity is governed by two functional groups: the aldehyde moiety and the tertiary amine within the 3-methylpiperidine ring. These groups enable diverse transformations, including nucleophilic additions, condensations, redox reactions, and salt-mediated interactions .

Key Reactive Sites:

  • Aldehyde group : Susceptible to nucleophilic attack, oxidation, and reduction.

  • Piperidine tertiary amine : Participates in acid-base reactions and coordination chemistry.

  • Propoxy linker : Provides steric and electronic modulation.

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with reagents such as hydroxylamine or hydrazines, forming hydrazones or oximes. These reactions are critical for synthesizing derivatives with modified pharmacological properties .

Reaction Conditions Product
Hydrazone formationHydrazine hydrate, ethanol, 60°C, 4 hr4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrazone
Oxime synthesisHydroxylamine HCl, pyridine, RT, 2 hrCorresponding oxime derivative

Condensation Reactions

The aldehyde reacts with primary amines to form Schiff bases, which are intermediates in drug design. For example:
Schiff base formation :
Aldehyde+AmineImine+H2O\text{Aldehyde} + \text{Amine} \rightarrow \text{Imine} + \text{H}_2\text{O}
This reaction is pH-dependent, typically requiring anhydrous conditions and catalytic acid .

Example:

  • Reaction with phenethylamine in toluene yields an imine intermediate, which can cyclize under acidic conditions to form heterocycles .

Oxidation and Reduction

Oxidation :
The aldehyde oxidizes to a carboxylic acid using strong oxidizing agents like KMnO₄ in acidic media:
RCHOKMnO4/H+RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{RCOOH}
Product : 4-[3-(3-Methyl-1-piperidinyl)propoxy]benzoic acid.

Reduction :
The aldehyde reduces to a primary alcohol using NaBH₄ or LiAlH₄:
RCHONaBH4RCH2OH\text{RCHO} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH}
Product : 4-[3-(3-Methyl-1-piperidinyl)propoxy]benzyl alcohol.

Substitution and Salt Formation

  • Piperidine alkylation : The tertiary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .

  • Hydrochloride salt stability : The free base is treated with HCl gas in ethanol to enhance solubility and crystallinity .

Comparative Reactivity with Structural Analogs

Compound Structural Difference Reactivity Impact
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehydePiperazine ring instead of piperidineEnhanced solubility; altered nucleophilicity
3-[3-(1-Piperidinyl)propoxy]benzaldehydeLack of methyl substitution on piperidineReduced steric hindrance in reactions

Byproducts and Side Reactions

  • Over-oxidation : Uncontrolled oxidation of the aldehyde may yield carboxylic acid impurities.

  • Degradation : Hydrolysis of the propoxy linker under strongly acidic/basic conditions generates 4-hydroxybenzaldehyde and 3-methylpiperidine .

Industrial-Scale Reaction Optimization

  • Batch processing : Reactions are conducted in jacketed reactors with controlled pH (5–7) and temperature (50–80°C) .

  • Purification : Recrystallization from acetonitrile or ethyl acetate removes unreacted starting materials .

Scientific Research Applications

Medicinal Chemistry

4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is primarily investigated for its pharmacological properties. Its structural characteristics enable it to interact with various biological targets, leading to potential therapeutic applications.

  • Enzyme Inhibition: Studies have shown that compounds with similar structures can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids such as anandamide. This inhibition can lead to analgesic effects and is being explored for treating pain-related conditions .
  • Receptor Binding Studies: The compound's interaction with specific receptors can modulate their activity, making it a candidate for research into treatments for anxiety, depression, and other neurological disorders .

Biological Research

The compound is also studied for its effects on various biological systems:

  • Analgesic Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, which could be beneficial in pain management therapies .
  • Cognitive Effects: Research indicates potential applications in treating cognitive disorders due to its ability to modulate neurotransmitter systems .

Material Science

In addition to its biological applications, the compound serves as a building block in the synthesis of more complex molecules used in materials science. Its unique structure allows for versatile modifications that can lead to new materials with desirable properties .

Mechanism of Action

The mechanism of action of 4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular interactions involved are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride
  • CAS No.: 915923-89-6
  • Molecular Formula: C₁₆H₂₄ClNO₂
  • Molecular Weight : 297.82 g/mol
  • Purity : ≥95% (as per commercial specifications) .

Structural Features :

  • The compound consists of a benzaldehyde core substituted with a 3-(3-methylpiperidinyl)propoxy group.
  • The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Comparative Analysis with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • CAS No.: 65214-86-0
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences :
    • Replaces the benzaldehyde group with a diphenylmethoxy moiety.
    • Larger molecular weight due to aromatic substituents, which may reduce metabolic clearance compared to the target compound .
  • Applications : Likely used in CNS drug development due to piperidine’s affinity for neurological targets.

4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride

  • Patent Reference : EP (2008) for dronedarone intermediates .
  • Key Differences: Substitutes the aldehyde group with a benzoyl chloride, enhancing electrophilicity for nucleophilic reactions.
  • Applications : Critical intermediate in antiarrhythmic drug synthesis (e.g., dronedarone) .

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine Hydrochloride

  • Patent Reference : EP (2024) for solid-form optimization .
  • Key Differences :
    • Incorporates a 4-chlorophenyl group, which may enhance binding to hydrophobic pockets in target proteins.
    • Solid-form patents highlight superior crystallinity and stability compared to the target compound’s discontinued status .
  • Applications: Potential use in long-acting formulations due to enhanced physicochemical properties.

4-(3-Piperidin-1-ylpropoxy)benzoic Acid Hydrochloride

  • CAS No.: 685565-09-7
  • Molecular Formula: C₁₅H₂₁NO₃·HCl
  • Molecular Weight : 307.79 g/mol
  • Key Differences :
    • Replaces benzaldehyde with a carboxylic acid group, altering ionization (pKa ~4–5) and solubility profiles.
    • Lower molecular weight may improve renal excretion rates .
  • Applications : Likely used in prodrug synthesis or as a ligand for carboxylate-binding targets.

Impurity C(EP): 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Hydrochloride

  • CAS No.: Not specified; referenced in LGC standards .
  • Key Differences: Contains a hydroxy-isopropylamino side chain, increasing polarity and hydrogen-bonding capacity. Serves as a synthesis byproduct, emphasizing the need for stringent purification in the target compound’s production .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
Target Compound C₁₆H₂₄ClNO₂ 297.82 Aldehyde, methylpiperidine Pharmaceutical intermediate
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy CNS drug development
4-[3-(Dibutylamino)propoxy]benzoyl chloride HCl Not provided Not provided Benzoyl chloride, dibutyl Antiarrhythmic drug synthesis
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine HCl C₁₇H₂₅ClNO₂·HCl Not provided 4-Chlorophenyl Solid-form drug formulations
4-(3-Piperidin-1-ylpropoxy)benzoic Acid HCl C₁₅H₂₁NO₃·HCl 307.79 Carboxylic acid Prodrug intermediates

Research Findings and Pharmacological Implications

  • Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group offers reactivity for Schiff base formation, advantageous in covalent drug design, whereas carboxylic acid derivatives (e.g., 4-(3-piperidin-1-ylpropoxy)benzoic acid HCl) are more suited for ionic interactions .
  • Stability Concerns : The discontinued status of the target compound may relate to aldehyde instability under physiological conditions, necessitating advanced formulation strategies .

Biological Activity

4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with notable structural features that suggest potential biological activity. Characterized by its molecular formula C16H24ClN2O2C_{16}H_{24}ClN_{2}O_{2} and a molecular weight of 297.82 g/mol, this compound is primarily utilized in medicinal chemistry and pharmacological research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to a propoxy group, which is further connected to a 3-methyl-1-piperidine. This unique structure may influence its interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₄ClN₂O₂
Molecular Weight297.82 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityEnhanced by hydrochloride form

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in the realm of neuropharmacology and receptor modulation.

Related Compounds and Their Activities

Several compounds with structural similarities have been investigated for their biological activities:

Compound NameStructure FeaturesUnique Characteristics
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehydePiperazine ringInfluences pharmacological properties
3-[3-(1-Piperidinyl)propoxy]benzaldehydeLacks methyl substitutionAffects binding affinities
4-[2-(1-Piperidinyl)ethoxy]phenylamineEthoxy groupExhibits antioxidant activity

These comparisons highlight the potential for varying biological activities based on subtle structural changes.

Pharmacological Applications

The potential applications of this compound include:

  • Antidepressant Activity : Similar compounds have been noted for their roles in treating depression by modulating neurotransmitter levels.
  • Anti-inflammatory Effects : Some piperidine derivatives have shown promise in reducing inflammation through various pathways.
  • Analgesic Properties : The compound may also be explored for its pain-relieving capabilities based on its structural analogs.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Study on Piperidine Derivatives : A series of piperidine-based compounds demonstrated significant CCR3 receptor antagonism, suggesting that similar structures could inhibit chemotactic responses in inflammatory conditions .
  • FAAH Inhibition Research : Compounds structurally related to this compound have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and anxiety disorders .

Q & A

Basic: What are the recommended synthetic routes for 4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and multistep organic reactions. For example:

  • Step 1: Reacting a halogenated benzaldehyde precursor (e.g., 3-(3-bromopropoxy)benzaldehyde) with 3-methylpiperidine under basic conditions to introduce the piperidinylpropoxy group via nucleophilic substitution .
  • Step 2: Reduction of intermediates using sodium borohydride (NaBH₄) in methanol or similar solvents to stabilize aldehyde groups .
  • Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) .
    Critical parameters include temperature control (room temperature to 120°C, depending on the step) and solvent selection (e.g., acetone for nucleophilic substitution) .

Advanced: How can researchers resolve contradictions in kinetic data during enzyme inhibition studies involving this compound?

Methodological Answer:
Contradictions in IC₅₀ values or inhibition efficacy may arise from assay variability or off-target effects. To address this:

  • Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence polarization for PRMT6 inhibition vs. radiometric assays) .
  • Substrate Titration: Vary substrate concentrations to assess competitive vs. non-competitive inhibition modes and recalculate kinetic parameters (Km, Vmax) .
  • Control Experiments: Include structurally related but inactive analogs (e.g., dimethylpiperidine derivatives lacking the benzaldehyde moiety) to confirm target specificity .

Basic: What analytical techniques are suitable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the benzaldehyde proton (~10 ppm) and piperidine ring protons (δ 1.2–3.0 ppm) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
  • LC/MS: Confirm molecular weight (e.g., [M+H]+ = 312.4 amu) and detect impurities via high-resolution mass spectrometry .

Advanced: How can reaction conditions be optimized for introducing the piperidinylpropoxy group in multistep syntheses?

Methodological Answer:
Key optimizations include:

  • Catalyst Screening: Test heterogeneous catalysts (e.g., EP-PPA) to improve yields in substitution reactions. For example, EP-PPA increased benzaldehyde conversion by 20% in analogous reactions .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of 3-methylpiperidine .
  • Temperature Gradients: Perform reactions at 50–80°C for 12–24 hours to balance reaction rate and byproduct formation .
  • Molar Ratios: Optimize benzaldehyde-to-piperidine ratios (e.g., 1:1.2 molar ratio) to minimize unreacted starting material .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage: Store at 2–8°C in airtight, light-protected containers to prevent degradation .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified chemical disposal protocols .

Advanced: What strategies mitigate autoxidation of the benzaldehyde moiety during storage or experiments?

Methodological Answer:

  • Antioxidant Additives: Include 0.1% BHT (butylated hydroxytoluene) in stock solutions to inhibit radical-mediated oxidation .
  • Inert Atmosphere: Store solutions under argon or nitrogen to reduce oxygen exposure .
  • Low-Temperature Handling: Conduct reactions at ≤4°C when possible, as elevated temperatures accelerate autoxidation .

Basic: How does the substitution pattern on the piperidine ring influence biological activity?

Methodological Answer:

  • Methyl Group Effects: 3-Methyl substitution on the piperidine ring enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .
  • Stereochemistry: Cis vs. trans configurations at the piperidine ring (e.g., 3,5-dimethyl vs. 3-methyl) alter binding affinity to targets like PRMT6 by ~2-fold .

Advanced: How can researchers validate target engagement in cellular models using this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein-ligand binding by heating lysates to 45–60°C and quantifying PRMT6 stability via western blot .
  • CRISPR Knockout: Use PRMT6-knockout cell lines to confirm loss of compound efficacy (e.g., reduced H3R2me2a methylation by 90%) .
  • Pull-Down Assays: Immobilize the compound on sepharose beads to isolate interacting proteins for LC-MS/MS identification .

Basic: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • Polar Solvents: DMSO (≤0.1% final concentration) for stock solutions to avoid cellular toxicity .
  • Aqueous Buffers: Phosphate-buffered saline (pH 7.4) or HEPES for dilution, ensuring solubility via sonication .

Advanced: How can computational modeling guide structural modifications to enhance potency?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Glide to predict binding poses of the benzaldehyde group within PRMT6’s active site (PDB: 3L3N) .
  • QSAR Analysis: Corporate substituent electronic parameters (Hammett σ) to design analogs with improved IC₅₀ values .
  • MD Simulations: Assess piperidine ring flexibility over 100 ns trajectories to optimize steric interactions with hydrophobic pockets .

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